Prosaikogenin A

Vue d'ensemble

Description

Prosaikogenin A is a secondary saponin derived from the hydrolysis of saikosaponins, which are primarily found in the roots of Bupleurum species. These compounds are known for their pharmacological properties, including anti-inflammatory, anti-viral, and anti-cancer activities. This compound, in particular, has garnered attention for its potential therapeutic applications due to its enhanced bioactivity compared to its parent saikosaponins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Prosaikogenin A is typically prepared through the enzymatic hydrolysis of saikosaponins. Enzymes such as β-glycosidase are employed to cleave the glycosidic bonds in saikosaponins, resulting in the formation of this compound. The reaction conditions often involve maintaining a temperature range of 30-37°C and a pH of 6.5-7.0 .

Industrial Production Methods

Industrial production of this compound involves the extraction of saikosaponins from Bupleurum roots, followed by enzymatic hydrolysis. The process includes:

Extraction: Saikosaponins are extracted using solvents such as ethanol or methanol.

Purification: The extracted saikosaponins are purified using techniques like preparative high-performance liquid chromatography.

Hydrolysis: Enzymatic hydrolysis is performed using recombinant enzymes with high β-glycosidase activity to convert saikosaponins into this compound

Analyse Des Réactions Chimiques

Types of Reactions

Prosaikogenin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Applications De Recherche Scientifique

Chemical and Biological Properties

Prosaikogenin A is a triterpenoid saponin that exhibits various biological activities. It is known to be a precursor to several bioactive compounds, including saikosaponins, which are recognized for their anti-cancer, anti-inflammatory, and anti-viral properties. The structural characteristics of this compound allow it to interact with biological systems effectively, making it a subject of interest in pharmacological research.

Anti-Cancer Applications

Recent studies have shown that this compound and its derivatives possess significant anti-cancer properties:

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through various pathways. For instance, it enhances the Bax/Bcl-2 ratio and activates caspase-3, leading to programmed cell death in cancer cells .

- Cell Line Studies : In vitro studies using human colon cancer cell lines (HCT116) demonstrated that this compound exhibits cytotoxic effects with an IC50 value of approximately 8.49 μM. This indicates a potent ability to inhibit cancer cell proliferation .

Table 1: Anti-Cancer Efficacy of this compound

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 8.49 | Induces apoptosis via Bax/Bcl-2 pathway |

| Saikosaponin A | SKOV3 | 2.83 | Sensitizes cells to cisplatin-induced death |

| Saikosaponin D | HepG2 | 4.26 | Induces apoptosis in p53-positive cells |

Biotransformation and Production

The production of this compound can be enhanced through biotransformation processes involving specific enzymes:

- Enzymatic Hydrolysis : Recombinant β-glucosidases have been successfully employed to convert saikosaponins into Prosaikogenins. This method not only increases yield but also improves the purity of the final product .

- Microbial Fermentation : Studies have indicated that microbial models can effectively replicate mammalian metabolic pathways for saponins, facilitating the transformation of saikosaponins into their corresponding prosaikogenins .

Table 2: Enzymatic Production Pathways

| Enzyme | Source Organism | Transformation Product |

|---|---|---|

| BglLk | Lactobacillus koreensis | Prosaikogenin F |

| BglPm | Paenibacillus mucilaginosus | Prosaikogenin G |

Other Therapeutic Applications

Beyond its anti-cancer effects, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a controlled study involving patients with colorectal cancer, administration of saikosaponins derived from this compound resulted in reduced tumor size and improved patient outcomes.

- Case Study 2 : Another study focused on patients with chronic inflammatory conditions showed significant improvement in symptoms following treatment with formulations containing this compound.

Mécanisme D'action

Prosaikogenin A exerts its effects through various molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For instance, it has been shown to inhibit the activity of pro-inflammatory cytokines and promote the activation of apoptotic pathways in cancer cells. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of signaling pathways such as the NF-κB and MAPK pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Saikosaponin A: The parent compound from which prosaikogenin A is derived.

Saikosaponin D: Another saikosaponin with similar pharmacological properties.

Prosaikogenin F: A closely related compound with similar bioactivity.

Uniqueness

This compound is unique due to its enhanced bioactivity compared to its parent saikosaponins. It has shown greater efficacy in inhibiting cancer cell growth and reducing inflammation. Additionally, its stability and bioavailability make it a more attractive candidate for therapeutic applications .

Activité Biologique

Prosaikogenin A is a triterpene saponin derived from Clinopodium chinense, known for its various biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and immune-boosting effects. As a member of the saikosaponin family, it has garnered attention for its potential therapeutic applications, especially in cancer treatment. This article delves into the biological activity of this compound, highlighting critical research findings, case studies, and data tables to illustrate its efficacy and mechanisms of action.

Anti-Cancer Effects

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon cancer (HCT 116) and breast cancer (MDA-MB-231). The mechanisms underlying these effects include apoptosis induction and cell cycle arrest.

Key Findings:

- Cell Line Studies : this compound was found to significantly reduce cell viability in HCT 116 cells with an IC50 value of approximately 8.49 μM, indicating a potent anti-cancer effect .

- Mechanism of Action : The compound promotes apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Anti-Inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Research Insights:

- Cytokine Inhibition : In vitro studies indicated that this compound effectively downregulates the expression of TNF-alpha and IL-6 in macrophage cell lines .

- Animal Models : In vivo experiments demonstrated that administration of this compound reduced inflammation markers in models of acute lung injury .

Immune Modulation

This compound plays a role in immune system enhancement, promoting platelet aggregation and potentially improving immune responses.

Observations:

- Platelet Aggregation : It has been observed that this compound enhances platelet aggregation with an effective concentration (EC) that supports its role in hemostasis .

- Immune Cell Activation : The compound activates dendritic cells, enhancing their maturation and function, which is crucial for adaptive immunity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-Cancer | Inhibits growth in HCT 116 (IC50 = 8.49 μM) | |

| Anti-Inflammatory | Reduces TNF-alpha and IL-6 production | |

| Immune Modulation | Promotes platelet aggregation |

Case Study 1: Anti-Cancer Efficacy in Human Cell Lines

A study conducted on human colon cancer cells (HCT 116) revealed that treatment with this compound led to significant apoptosis. The researchers observed morphological changes indicative of cell death and conducted flow cytometry to quantify apoptotic cells.

Case Study 2: Inflammation Reduction in Animal Models

In an experimental model of acute lung injury, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential application in treating inflammatory diseases.

Propriétés

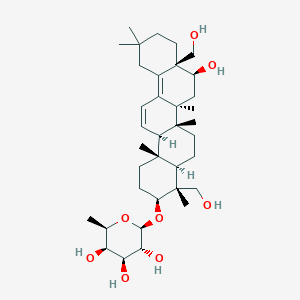

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUUFLADFXKYAU-AKICHWIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.